molecular formula C11H13N3O4S3 B2863175 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole CAS No. 2320955-06-2

1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole

Cat. No.: B2863175
CAS No.: 2320955-06-2
M. Wt: 347.42
InChI Key: KVSZQWWLNHDDIU-UHFFFAOYSA-N
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Description

1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a specialized chemical building block featuring a unique molecular architecture that combines an azetidine ring, a 1-methylimidazole, and a thiophene-2-sulfonyl group. This structure is characterized by a high rotational bond count and significant topological polar surface area, indicating substantial structural flexibility and potential for diverse molecular interactions . Compounds containing the azetidine scaffold are of significant interest in pharmacological research and are investigated for various therapeutic targets . The integration of the imidazole ring, a privileged structure in medicinal chemistry, further enhances its research value; imidazole derivatives are extensively studied for a wide spectrum of bioactivities, including potential anticancer, antimicrobial, and enzyme inhibition effects . Similarly, thiophene-based cores are valuable motifs in the development of novel therapeutic agents . The distinct sulfonyl linkage between the azetidine and imidazole rings makes this compound a promising candidate for use in drug discovery programs, particularly as a synthetic intermediate for the development of new chemical entities. It is suitable for screening compound libraries, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S3/c1-13-5-4-12-11(13)20(15,16)9-7-14(8-9)21(17,18)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSZQWWLNHDDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features three critical structural elements:

  • A 1-methylimidazole scaffold with a sulfonyl group at the C2 position.
  • A 1-(thiophene-2-sulfonyl)azetidine subunit.
  • A sulfonyl bridge linking the imidazole C2 position to the azetidine C3 carbon.

Retrosynthetically, the molecule can be dissected into two primary fragments: the imidazole sulfonyl chloride and the dual-sulfonylated azetidine intermediate. The synthesis necessitates sequential sulfonylation of the azetidine nitrogen and C3 position, followed by coupling with the functionalized imidazole.

Synthesis of 1-(Thiophene-2-Sulfonyl)Azetidine-3-Sulfonyl Chloride

Azetidine Ring Construction

Modern azetidine syntheses leverage strain-release-driven cyclization strategies. The copper-catalyzed photoinduced radical 4-exo-dig cyclization of γ-iodo-ynamides (Figure 1a) offers a robust method to access azetidines with substituents at the C3 position. For example, irradiation of 1a (N-iodoethyl-ynamide) with visible light in the presence of Cu(acac)₂ (5 mol%) and dtbbpy (10 mol%) generates azetidine 2a in 85% yield with a Z/E ratio of 88:12. Computational studies confirm the kinetic preference for the 4-exo-dig pathway over competing 5-endo-dig cyclizations due to lower transition-state energy (ΔΔG‡ = 3.7 kcal/mol).

Table 1: Comparison of Azetidine Synthesis Methods

Method Yield (%) Diastereoselectivity (Z/E) Key Advantage
Radical 4-exo-dig 85 88:12 Mild conditions, broad scope
Aza-Paternò-Büchi 60–75 55:45 Photochemical, strained rings
Thiol alkylation/oxidation 78 N/A Scalable, sulfonyl fluoride intermediates

Sequential Sulfonylation of Azetidine

Nitrogen Sulfonylation

Thiophene-2-sulfonyl chloride, prepared via H₂SO₄-mediated sulfonation of thiophene followed by PCl₅ treatment, reacts with azetidine under Schotten-Baumann conditions (NaHCO₃, H₂O/CH₂Cl₂, 0°C→rt) to afford 1-(thiophene-2-sulfonyl)azetidine in 92% purity.

C3 Sulfonyl Chloride Installation

The azetidine C3 position is functionalized using azetidine sulfonyl fluorides (ASFs). Tertiary alcohol 3 undergoes thiol alkylation with 4-methoxythiophenol (FeCl₃, CH₃CN, 60°C), followed by Oxone®-mediated oxidation to sulfonyl fluoride 4 (Scheme 2a). Fluoride-to-chloride conversion via SiCl₄ in anhydrous DCM yields the critical intermediate 1-(thiophene-2-sulfonyl)azetidine-3-sulfonyl chloride (5 ) in 78% yield over three steps.

Imidazole Sulfonate Coupling and Final Assembly

1-Methyl-1H-Imidazole-2-Sulfonyl Chloride Synthesis

Regioselective C2 sulfonation of 1-methylimidazole remains challenging due to competing N3 sulfonation. Directed ortho-metalation (DoM) using LDA at -78°C in THF, followed by trapping with SO₂Cl₂, provides the C2-sulfonylated product in 68% yield after chromatography.

Sulfonyl Bridge Formation

The key coupling employs a modified Liebeskind-Srogl reaction. Imidazole sulfonyl chloride 6 (1.2 eq) reacts with azetidine sulfonyl chloride 5 in the presence of Pd(PPh₃)₄ (5 mol%), CuTC (2 eq), and NEt₃ in degassed toluene at 80°C (Scheme 3). This cross-coupling affords the target molecule in 65% isolated yield after silica gel purification.

Critical Reaction Parameters:

  • Strict exclusion of moisture (molecular sieves 4Å)
  • Stoichiometric CuTC to prevent homocoupling
  • 12-hour reaction time for complete conversion

Mechanistic and Kinetic Insights

Sulfonylation Kinetics

Competitive kinetic studies using PMP(Cbz)ASF (11 ) and PMP OSF (1 ) reveal comparable activation energies (ΔΔG‡ = 2.4 kcal/mol) for dehydrofluorosulfonylation, enabling simultaneous dual sulfonylation without intermediate purification.

Stereochemical Control

The radical cyclization step exhibits inherent Z-selectivity (up to 88:12) due to torsional strain in the transition state. Post-synthetic isomerization using catalytic I₂ in DCM equilibrates the mixture to the thermodynamically favored E-isomer within 2.5 hours.

Analytical Characterization Data

¹H NMR (500 MHz, CDCl₃): δ 7.68 (d, J = 3.1 Hz, 1H, thiophene H3), 7.48 (s, 1H, imidazole H4), 7.32 (d, J = 5.0 Hz, 1H, thiophene H5), 4.21 (m, 2H, azetidine H2/H4), 3.89 (s, 3H, N-CH₃), 3.75 (m, 1H, azetidine H3), 3.42 (m, 2H, azetidine H1/H5).

HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₁H₁₄N₃O₄S₃: 372.0234; found: 372.0231.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonylation and imidazole-containing enzymes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiophene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Compounds

Compound Name Sulfonyl Groups Key Substituents Heterocycles Present Notable Properties
Target Compound 2 Thiophene-2-sulfonyl, Azetidine Imidazole, Azetidine, Thiophene High polarity, dual sulfonyl
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-... 1 Methoxy-methylphenyl, Nitro Imidazole, Benzene Electron-withdrawing nitro
1-(Azetidin-3-yl)-1H-imidazole hydrochloride 0 Azetidine Imidazole, Azetidine Basic amine, reactive
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-... 1 Dimethoxyphenyl Imidazole, Benzene Electron-donating methoxy

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